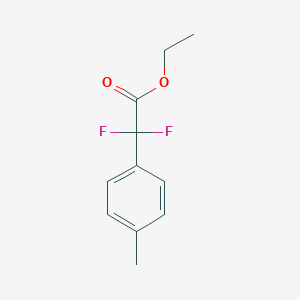

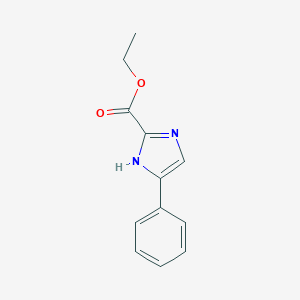

(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

Vue d'ensemble

Description

This would involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.

Synthesis Analysis

This would involve a review of the methods used to synthesize the compound, including any catalysts or reagents used, the reaction conditions, and the yield of the product.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry, functional groups, and any notable structural features.Chemical Reactions Analysis

This would involve a review of the chemical reactions that the compound undergoes, including any reaction mechanisms and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique

Synthesis Techniques

Melting Reaction Synthesis : (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione has been synthesized via a melting reaction involving L-malic acid and benzylamine, optimized at 140°C for 8 hours to achieve a 68% yield. This synthesis was verified through NMR, IR, and specific rotation analyses (Qiu Fei, 2011).

Improved Synthesis for Pyrrolidinol : The synthesis of (S)-1-benzyl-3-pyrrolidinol, starting from L-malic acid and benzylamine, was improved by employing a melting reaction without solvent. This was followed by reduction with sodium borohydride-iodine, with the intermediate and final product studied via IR, NMR, and MS spectroscopy (Fei Qiu, Lin Wei, Chengwei Lu, 2011).

Antimicrobial and Anti-Inflammatory Applications

Antibiotic Analogues : Synthesis of 1-Hydroxypyrrolidin-2,5-dione derivatives, as analogues of antibiotic SF-2312, was explored for potential antimicrobial properties (Wamuyu Owotoki, D. Geffken, T. Kurz, 2006).

Synthesis of Novel AZA-Imidoxy Compounds : Novel azaimidoxy compounds, including derivatives of 1-hydroxypyrrolidine-2,5-dione, were synthesized for potential use as chemotherapeutic agents. These compounds showed antimicrobial activity, indicating their medicinal potential (Shilpi Jain, D. P. Nagda, G. L. Talesara, 2006).

Anti-Inflammatory PPARgamma Ligands : Synthesized arylidene-thiazolidine-2,4-diones exhibited anti-inflammatory properties. Docking studies indicated specific interactions with PPARgamma, suggesting these molecules as potential ligands for PPARgamma (C. D. Barros et al., 2010).

Biological and Chemical Studies

Stereochemical Studies : The stereochemical outcomes of reductions involving 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione were investigated, with emphasis on hydride transfer mechanisms and effects of sodium borohydride-metal chlorides (N. Jumali et al., 2017).

Inhibition of Steel Corrosion : Studies on the use of 1-benzyl-3-hydroxypyrrolidine-2,5-dione derivatives in the inhibition of mild steel corrosion in HCl solutions showed effective inhibition properties, emphasizing the compound's potential in industrial applications (M. Chafiq et al., 2020).

Ring-Opening Polymerization : A 3-benzylmorpholine-2,5-dione monomer derived from this compound was used in the synthesis of poly(ester amide) homopolymers, indicating potential applications in drug delivery systems (Natalie E. Göppert et al., 2022).

Safety And Hazards

This would involve a review of the compound’s safety profile, including any known hazards associated with its use or handling, and any precautions that should be taken.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s mechanism of action.

Propriétés

IUPAC Name |

(3S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPKAWKGCQTPCR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N(C1=O)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449652 | |

| Record name | (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |

CAS RN |

101469-91-4 | |

| Record name | (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)

![1,4-Dioxaspiro[4.4]nonan-7-one](/img/structure/B169636.png)

![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)

![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)

![3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B169650.png)